molecular formula C12H20 B063777 Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 172505-18-9

Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)

Cat. No. B063777
CAS RN: 172505-18-9
M. Wt: 164.29 g/mol
InChI Key: KEVYXABAKJNYIA-HBNTYKKESA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI), commonly known as spirocyclopropane, is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of spirocyclopropane is not fully understood. However, it is believed to interact with various biomolecules, including enzymes, receptors, and DNA. Spirocyclopropane derivatives have been reported to inhibit the activity of enzymes, such as kinases and proteases, which play a crucial role in cancer cell growth and proliferation. Additionally, spirocyclopropane derivatives have been shown to interact with receptors, such as G protein-coupled receptors and ion channels, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. They have been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, spirocyclopropane derivatives have been shown to exhibit neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Spirocyclopropane derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, making them ideal for structure-activity relationship studies. Additionally, spirocyclopropane derivatives have been shown to exhibit high potency and selectivity, making them ideal for drug development. However, spirocyclopropane derivatives have some limitations, including poor solubility, low bioavailability, and potential toxicity.

Future Directions

Spirocyclopropane has several potential future directions in various fields. In medicinal chemistry, spirocyclopropane derivatives could be further developed as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives could be investigated for their potential as neuroprotective and anti-inflammatory agents. In material science, spirocyclopropane could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, spirocyclopropane could be used as a ligand for the synthesis of novel catalysts with high activity and selectivity.
Conclusion:
In conclusion, spirocyclopropane is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields. Spirocyclopropane derivatives have been extensively studied for their potential as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. Spirocyclopropane has several advantages for lab experiments, including easy synthesis and modification, high potency, and selectivity. However, spirocyclopropane derivatives have some limitations, including poor solubility and potential toxicity. Finally, spirocyclopropane has several potential future directions in medicinal chemistry, material science, and catalysis.

Synthesis Methods

The synthesis of spirocyclopropane can be achieved through various methods, including the Diels-Alder reaction, the Birch reduction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a cycloalkene with a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic compound using sodium or lithium metal in liquid ammonia. The Pauson-Khand reaction involves the reaction of an alkyne with a carbonyl compound and a transition metal catalyst, resulting in the formation of a cyclopentenone ring with a cyclopropane moiety.

Scientific Research Applications

Spirocyclopropane has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antiviral, and antifungal activities. Spirocyclopropane derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. Additionally, spirocyclopropane derivatives have been investigated for their potential as antiviral and antifungal agents.

properties

CAS RN

172505-18-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(1R,2R,4S)-2-propan-2-ylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]

InChI

InChI=1S/C12H20/c1-8(2)10-7-9-3-4-11(10)12(9)5-6-12/h8-11H,3-7H2,1-2H3/t9-,10+,11+/m0/s1

InChI Key

KEVYXABAKJNYIA-HBNTYKKESA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H]2CC[C@H]1C23CC3

SMILES

CC(C)C1CC2CCC1C23CC3

Canonical SMILES

CC(C)C1CC2CCC1C23CC3

synonyms

Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)- (9CI)

Origin of Product

United States

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